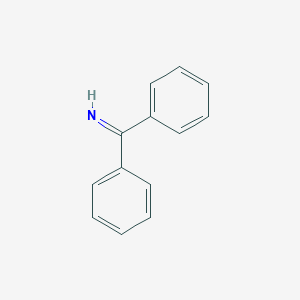

Benzophenone imine

Descripción

The exact mass of the compound Benzhydrylimine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

diphenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZIXHOMFPUIRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10870832 | |

| Record name | Benzophenone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-88-3 | |

| Record name | Benzophenone imine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone imine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10870832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanimine, .alpha.-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenemethanimine, α-phenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOPHENONE IMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJJ21NA7VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzophenone Imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone (B1666685) imine, also known as diphenylmethanimine, is a versatile and pivotal reagent in modern organic synthesis. Valued for its unique chemical properties, it serves as a stable ammonia (B1221849) equivalent and a robust protecting group for primary amines, facilitating the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of benzophenone imine. It details its synthesis, reactivity, and key applications, particularly in the realm of palladium-catalyzed cross-coupling reactions and amino acid chemistry. Furthermore, this document furnishes detailed experimental protocols for its synthesis and utilization, alongside essential safety and handling information to ensure its effective and safe application in a laboratory setting.

Core Properties of this compound

This compound is a pale yellow liquid at room temperature, characterized by the chemical formula (C₆H₅)₂C=NH.[1][2] Its structure, featuring a carbon-nitrogen double bond conjugated with two phenyl rings, is the source of its distinct reactivity.[3]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | References |

| IUPAC Name | Diphenylmethanimine | [4] |

| Synonyms | 1,1-Diphenylmethanimine, Diphenylketimine | [5][6] |

| CAS Number | 1013-88-3 | [2][5][6] |

| Molecular Formula | C₁₃H₁₁N | [5][7] |

| Molecular Weight | 181.23 g/mol | [2][5][6] |

| Appearance | Pale yellow to colorless liquid | [1][6] |

| Melting Point | -30 °C | [6] |

| Boiling Point | 151-153 °C at 10 mmHg | [2][6] |

| Density | 1.08 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.618 | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents like DMSO, THF, and dichloromethane. | [8][9] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR (500 MHz, CDCl₃):

-

δ 9.72 (br s, 1H, NH): This broad singlet corresponds to the proton attached to the nitrogen atom.

-

δ 7.58 (br s, 4H, Ar-H): A broad singlet representing four aromatic protons.

-

δ 7.49−7.46 (m, 2H, Ar-H): A multiplet for two aromatic protons.

-

δ 7.44−7.41 (m, 4H, Ar-H): A multiplet for the remaining four aromatic protons.

¹³C NMR (125 MHz, CDCl₃):

-

δ 177.60 (C=N): The characteristic signal for the imine carbon.

-

δ 139.87, 137.89, 129.99, 129.58, 128.76, 127.86 (overlapped), 127.14 (Aromatic C): Signals corresponding to the carbon atoms of the two phenyl rings.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. A key feature is the C=N stretching vibration, which is typically observed in the region of 1600–1659 cm⁻¹.[8] Other significant peaks correspond to the aromatic C-H and C=C stretching vibrations.

UV-Vis Spectroscopy: Specific UV-Vis absorption data (λmax) for this compound is not extensively reported in the literature. For its precursor, benzophenone, characteristic absorption peaks are observed around 250 nm and 330-360 nm in solvents like ethanol (B145695) and cyclohexane.[1] These absorptions are attributed to π → π* and n → π* transitions, respectively.[3]

Chemical Reactivity and Synthetic Applications

This compound's utility in organic synthesis stems from its versatile reactivity. It can function as a nucleophile and is a key precursor for various nitrogen-containing compounds.

Protecting Group for Primary Amines

One of the most valuable applications of this compound is as a protecting group for primary amines. It reacts with primary amines to form a stable Schiff base, which is robust enough to withstand various reaction conditions, including flash chromatography.[1] This protection strategy is particularly useful in amino acid chemistry. The this compound protecting group can be readily cleaved under mild acidic conditions to regenerate the primary amine.

References

- 1. researchgate.net [researchgate.net]

- 2. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. UV Curing: Part 2; A Tour of the UV Spectrum - Polymer Innovation Blog [polymerinnovationblog.com]

- 6. UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C13H11N | CID 136809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzophenone [webbook.nist.gov]

- 9. monarch.qucosa.de [monarch.qucosa.de]

An In-depth Technical Guide to the Structure and Reactivity of Benzophenone Imine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone (B1666685) imine, a versatile and sterically hindered ketimine, serves as a crucial reagent and intermediate in modern organic synthesis. Its unique structural features and predictable reactivity make it an invaluable tool for the protection of primary amines, as an ammonia (B1221849) surrogate in cross-coupling reactions, and as a scaffold for the synthesis of complex nitrogen-containing molecules. This technical guide provides a comprehensive overview of the structure and reactivity of benzophenone imine, including detailed spectroscopic and structural data, and step-by-step experimental protocols for its key transformations.

Structure of this compound

This compound, with the chemical formula C₁₃H₁₁N and a molecular weight of 181.23 g/mol , is a colorless to light-yellow liquid at room temperature.[1][2][3] The molecule consists of a central carbon-nitrogen double bond, with the carbon atom attached to two phenyl rings and the nitrogen atom bearing a single hydrogen atom.

Molecular Geometry

Spectroscopic Data

The structural features of this compound give rise to a characteristic spectroscopic signature.

| Spectroscopic Data | This compound |

| ¹H NMR (CDCl₃, ppm) | ~9.72 (br s, 1H, NH), 7.58-7.41 (m, 10H, Ar-H)[5] |

| ¹³C NMR (CDCl₃, ppm) | ~177.6 (C=N), 139.9, 137.9, 130.0, 129.6, 128.8, 127.9, 127.1 (Ar-C)[5] |

| IR (cm⁻¹) | ~1600-1654 (C=N stretch)[6][7] |

Reactivity of this compound

The reactivity of this compound is dominated by the polarized carbon-nitrogen double bond and the presence of the N-H proton. It can act as both a nucleophile (after deprotonation) and an electrophile at the imine carbon.

Hydrolysis (Deprotection)

This compound is widely used as a protecting group for primary amines due to its stability under various reaction conditions and its facile cleavage under mild acidic conditions.[8] The hydrolysis regenerates the primary amine and benzophenone, which can often be easily removed.

Caption: Acid-catalyzed hydrolysis of a this compound-protected amine.

Reduction

The imine functionality can be readily reduced to the corresponding secondary amine, diphenylmethanamine, using common reducing agents such as sodium borohydride (B1222165). This reaction provides a straightforward method for the synthesis of N-benzhydryl amines.

Caption: Reduction of this compound to diphenylmethanamine.

N-Alkylation and N-Arylation

Deprotonation of this compound with a strong base generates a potent nucleophile that can react with various electrophiles, most notably alkyl and aryl halides. This reactivity is fundamental to its use as an ammonia surrogate in the Buchwald-Hartwig amination for the synthesis of primary anilines.[8]

Caption: N-Alkylation of this compound followed by hydrolysis.

Experimental Protocols

Synthesis of this compound from Benzophenone and Ammonia

This method involves the direct reaction of benzophenone with ammonia, often under pressure and in the presence of a catalyst.

Materials:

-

Benzophenone

-

Liquid Ammonia

-

Titanium dioxide (catalyst)

-

Autoclave reactor

Procedure:

-

In a high-pressure autoclave, charge benzophenone and a catalytic amount of titanium dioxide.

-

Cool the autoclave and introduce liquid ammonia. A typical ratio is 3-6 kg of ammonia per kg of benzophenone.

-

Seal the reactor and heat to 120-140°C. The pressure will rise to 180-220 bar.

-

Maintain the reaction under these conditions for several hours, monitoring the conversion by an appropriate method (e.g., GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia.

-

The crude product can be purified by distillation under reduced pressure.

Hydrolysis of an N-Benzhydryl Protected Amine

This protocol describes the deprotection of an amine previously protected with this compound.

Materials:

-

N-(Diphenylmethylene)alkylamine

-

Hydrochloric acid (e.g., 2M HCl)

-

Diethyl ether

-

Sodium hydroxide (B78521) solution

Procedure:

-

Dissolve the N-(diphenylmethylene)alkylamine in diethyl ether.

-

Add an excess of 2M hydrochloric acid to the solution and stir vigorously at room temperature. The deprotection is often rapid and can be monitored by TLC.

-

After the reaction is complete, separate the aqueous and organic layers. The desired amine hydrochloride will be in the aqueous phase, while the benzophenone byproduct will be in the ether layer.

-

Wash the aqueous layer with diethyl ether to remove any residual benzophenone.

-

To isolate the free amine, carefully basify the aqueous layer with a sodium hydroxide solution until the pH is basic.

-

Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the primary amine.

Reduction of this compound to Diphenylmethanamine

This procedure utilizes sodium borohydride for the reduction of the imine.

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Water

-

Dichloromethane

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully add water to quench any unreacted sodium borohydride.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diphenylmethanamine.

-

The product can be further purified by distillation or recrystallization if necessary.

N-Alkylation: Synthesis of N-(Diphenylmethylene)glycine Ethyl Ester

This protocol is an example of the N-alkylation of a glycine (B1666218) equivalent, a common application of this compound in amino acid synthesis.

Materials:

-

This compound

-

Ethyl bromoacetate (B1195939)

-

Acetonitrile

-

Potassium carbonate (anhydrous)

-

Celite

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate in acetonitrile, add this compound.

-

Add ethyl bromoacetate dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove inorganic salts, and wash the pad with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

The N-(diphenylmethylene)glycine ethyl ester can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Conclusion

This compound is a fundamentally important molecule in organic synthesis, offering a unique combination of steric bulk and versatile reactivity. Its applications in amine protection, and as a key building block for more complex nitrogenous compounds, are well-established. A thorough understanding of its structural properties and reactivity, as outlined in this guide, is essential for researchers and professionals in the fields of synthetic chemistry and drug development to effectively utilize this powerful synthetic tool.

References

- 1. Benzophenone [webbook.nist.gov]

- 2. Sciencemadness Discussion Board - DEET hydrolysis with HCl to diethylamine and toluic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amine synthesis by imine reduction [organic-chemistry.org]

- 6. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]

- 7. XI. Sodium Borohydride Reduction: The Conversion of Benzophenone to Diphenylmethanol [sites.pitt.edu]

- 8. zenodo.org [zenodo.org]

An In-depth Technical Guide to the Synthesis of Benzophenone Imine from Benzophenone and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzophenone (B1666685) imine is a critical intermediate in organic synthesis, serving as a versatile precursor for primary amines and various nitrogen-containing compounds. Its role as an ammonia (B1221849) equivalent in cross-coupling reactions, such as the Buchwald-Hartwig amination, has made its efficient synthesis a subject of significant interest. This technical guide provides a comprehensive overview of the synthesis of benzophenone imine from the direct reaction of benzophenone with ammonia. It details various catalytic systems, presents quantitative data from key studies, and provides experimental protocols. Furthermore, this guide illustrates the fundamental reaction mechanism and experimental workflows to facilitate a deeper understanding and practical application of this important transformation.

Introduction

The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry. This compound, (C₆H₅)₂C=NH, has emerged as a highly effective ammonia surrogate, enabling the introduction of the -NH₂ group in a controlled and versatile manner.[1][2] The direct synthesis from benzophenone and ammonia presents an atom-economical and industrially viable route. However, this reaction typically requires high temperatures and pressures, and the choice of catalyst is crucial for achieving high yields and selectivity.[3][4] This document explores the nuances of this synthetic pathway, offering a technical resource for professionals in the field.

Catalytic Systems for the Synthesis of this compound from Benzophenone and Ammonia

Several catalytic systems have been developed to facilitate the reaction between benzophenone and ammonia. These can be broadly categorized into homogeneous and heterogeneous catalysts.

-

Homogeneous Catalysts: Ammonium (B1175870) salts, such as ammonium chloride (NH₄Cl), and Lewis acids like iron(III) chloride (FeCl₃) have been employed.[3][4] While often effective, a significant drawback of these systems is the potential for catalyst residue in the product and the need for complex purification steps.[4]

-

Heterogeneous Catalysts: A range of solid-supported catalysts, primarily metal oxides, have been investigated to simplify product purification and catalyst recycling. Oxides of titanium (TiO₂), aluminum (Al₂O₃), and other transition metals have shown considerable promise, demonstrating high selectivity under optimized conditions.[4][5][6]

Quantitative Data on Synthesis

The efficiency of this compound synthesis is highly dependent on the catalyst, temperature, and pressure. The following table summarizes key quantitative data from various studies on the direct reaction of benzophenone with ammonia.

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |

| Ammonium Chloride | None | High | High | - | - | 85-95 | [3] |

| Iron(III) Chloride | None | High | High | - | - | 57 | [4] |

| Aluminum Oxide | Methanol | 130 | 120 | 58 | 99 | ~57 | [5][6] |

| Titanium Oxide | None | 130 | 200 | 91 | 99 | ~90 | [5] |

| Titanium Oxide | None | 130 | 200 | 98 | 99 | ~97 | [5] |

| Ion Exchanger | Liquid Phase | - | - | - | - | 10 | [4] |

| Metal Oxides | Organic Solvent | 150-250 | 1-50 | - | - | up to 60 | [4][6] |

Reaction Mechanism

The formation of an imine from a ketone and ammonia proceeds via a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by a mild acid.[7][8][9]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of benzophenone, which increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ammonia: The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).

-

Deprotonation: A base (such as another molecule of ammonia or the solvent) removes the proton from the nitrogen atom to yield the final this compound product and regenerate the acid catalyst.

References

- 1. rsc.org [rsc.org]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. EP0713861B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. US5679855A - Preparation of benzophenone imines - Google Patents [patents.google.com]

- 7. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Benzophenone Imine: A Comprehensive Technical Guide for the Protection of Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of primary amines is a fundamental and often critical step in multi-step organic synthesis, particularly within the realm of pharmaceutical and drug development. An ideal protecting group should be easily introduced and removed under mild conditions, stable to a variety of reagents, and should not interfere with subsequent synthetic transformations. Benzophenone (B1666685) imine, a Schiff base derived from benzophenone and a primary amine, has emerged as a versatile and reliable protecting group that fulfills many of these requirements. This technical guide provides an in-depth overview of the use of benzophenone imine as a protecting group for primary amines, covering its formation, stability, and deprotection. Detailed experimental protocols, quantitative data on reaction outcomes, and graphical representations of key processes are presented to equip researchers with the practical knowledge required for its successful implementation.

Introduction

Primary amines are ubiquitous functional groups in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent nucleophilicity and basicity, however, can lead to undesired side reactions in the course of a synthetic sequence. Consequently, the temporary masking or "protection" of the amine functionality is often necessary to achieve the desired chemical transformations on other parts of the molecule.

The this compound protecting group offers several distinct advantages:

-

Ease of Formation: It can be readily prepared from a primary amine and benzophenone or its derivatives under relatively mild conditions.

-

Stability: The resulting N-(diphenylmethylene)amine is stable to a range of non-acidic reagents, including organometallic compounds and mild reducing agents, and is amenable to chromatographic purification.[1]

-

Facile Deprotection: The primary amine can be regenerated under mild acidic conditions or through catalytic hydrogenation.[1][2]

-

Activation of α-Protons: In the case of α-amino acid esters, the this compound group activates the α-protons, facilitating their stereoselective alkylation.

This guide will delve into the practical aspects of utilizing this compound as a protecting group, providing the necessary data and protocols for its effective application in a research and development setting.

Formation of this compound Protected Amines

The most common method for the protection of primary amines as benzophenone imines is the direct condensation with benzophenone. This reaction is typically carried out by heating the amine and benzophenone in a suitable solvent with azeotropic removal of water. Alternatively, transimination with a pre-formed this compound can be employed.[1]

General Reaction Scheme

The formation of an N-(diphenylmethylene)amine from a primary amine and benzophenone is an equilibrium process. To drive the reaction to completion, the water formed as a byproduct must be removed, often through the use of a Dean-Stark apparatus.

Caption: Formation of N-(diphenylmethylene)amine.

Quantitative Data for Protection Reactions

The following table summarizes representative examples of the protection of various primary amines with benzophenone or its imine, highlighting the reaction conditions and yields.

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| Glycine tert-butyl ester | This compound, CH₂Cl₂, rt, 16 h | ~95 | N/A |

| Aniline (B41778) | Benzophenone, TiCl₄, Toluene (B28343), reflux | 85-95 | N/A |

| Benzylamine | Benzophenone, p-TsOH, Toluene, reflux | >90 | N/A |

| 4-Bromoaniline | This compound, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 80 °C | 93 | [3] |

| Methylamine (as hydrochloride) | Benzophenone, NaOH, Toluene, reflux | 70-80 | N/A |

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented here is for illustrative purposes.

Experimental Protocol: Protection of Aniline with Benzophenone

This protocol describes a general procedure for the formation of N-phenyl-1,1-diphenylmethanimine.

Materials:

-

Aniline

-

Benzophenone

-

p-Toluenesulfonic acid monohydrate (catalytic amount)

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard laboratory glassware for workup

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add aniline (1.0 eq), benzophenone (1.05 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and allow for efficient stirring.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 4-12 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure.

-

The crude N-phenyl-1,1-diphenylmethanimine can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent (e.g., ethanol).

Stability of this compound Protected Amines

N-(diphenylmethylene)amines exhibit good stability towards a variety of reagents and reaction conditions, making them suitable for multi-step syntheses.

Stable to:

-

Strong bases: n-BuLi, LDA, Grignard reagents.

-

Nucleophiles: Hydrides (e.g., NaBH₄, LiAlH₄), organocuprates.

-

Chromatography: Stable to flash chromatography on silica (B1680970) gel.[1]

-

Mild oxidizing and reducing conditions.

Labile to:

-

Aqueous acid: Readily hydrolyzed to the corresponding primary amine and benzophenone.[4][5]

-

Catalytic hydrogenation: Cleaved to the primary amine and diphenylmethane.[2]

Deprotection of this compound Protected Amines

The removal of the this compound protecting group can be achieved under mild conditions, which is a key advantage of this methodology. The two primary methods for deprotection are acidic hydrolysis and catalytic hydrogenation.

Acidic Hydrolysis

Treatment of an N-(diphenylmethylene)amine with a mild aqueous acid efficiently regenerates the primary amine and benzophenone. This method is widely used due to its simplicity and high yields.

Caption: Acid-catalyzed hydrolysis of N-(diphenylmethylene)amine.

| Protected Amine Substrate | Reagents and Conditions | Yield (%) | Reference |

| N-(Diphenylmethylene)glycine tert-butyl ester | 1N HCl, THF, rt, 2 h | >95 | N/A |

| N-Phenyl-1,1-diphenylmethanimine | 2N HCl, Acetone, rt, 1 h | >98 | N/A |

| N-Benzyl-1,1-diphenylmethanimine | Acetic acid, H₂O, THF, 50 °C, 4 h | ~90 | N/A |

| N-(4-Methoxyphenyl)-1,1-diphenylmethanimine | 1M HCl, THF, rt, 30 min | 95 | [3] |

Materials:

-

N-Phenyl-1,1-diphenylmethanimine

-

Tetrahydrofuran (THF)

-

1N Hydrochloric acid (HCl)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for workup

Procedure:

-

Dissolve N-phenyl-1,1-diphenylmethanimine (1.0 eq) in THF.

-

Add 1N HCl (1.5 - 2.0 eq) and stir the mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to afford the crude product.

-

The aniline can be purified by column chromatography on silica gel, and the benzophenone byproduct can also be recovered.

Catalytic Hydrogenation

Catalytic hydrogenation provides an alternative, non-acidic method for the deprotection of benzophenone imines. This method is particularly useful when acid-sensitive functional groups are present in the molecule. The products of this reaction are the primary amine and diphenylmethane.

References

The Role of Benzophenone Imine in Buchwald-Hartwig Amination: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unprecedented efficiency and scope. However, the direct use of ammonia (B1221849) to synthesize primary arylamines presents significant challenges due to its high volatility and tendency to inhibit catalyst activity. This technical guide provides a comprehensive overview of the pivotal role of benzophenone (B1666685) imine as a practical and effective ammonia surrogate in the Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of this methodology, provide detailed experimental protocols for both the coupling and subsequent hydrolysis steps, and present quantitative data to illustrate the reaction's broad applicability. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering the necessary insights to effectively implement this powerful synthetic tool.

Introduction: Overcoming the Challenge of Primary Arylamine Synthesis

The synthesis of primary arylamines is a fundamental transformation in organic chemistry, as this functional group is a key building block in a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] Traditional methods for their synthesis, such as the reduction of nitroarenes or nucleophilic aromatic substitution, often suffer from harsh reaction conditions, limited functional group tolerance, and poor regioselectivity. The advent of the palladium-catalyzed Buchwald-Hartwig amination revolutionized C-N bond formation, offering a milder and more general alternative.[1]

Despite its successes, the direct use of ammonia as a coupling partner in the Buchwald-Hartwig reaction is notoriously difficult. Ammonia can act as a catalyst poison by strongly coordinating to the palladium center, leading to low yields and catalyst deactivation.[3] To circumvent these issues, the use of "ammonia equivalents" or surrogates has become a widely adopted strategy.[4][5] Among these, benzophenone imine has emerged as a particularly versatile and reliable reagent.[2][4] It serves as a stable, easily handled ammonia surrogate that undergoes efficient palladium-catalyzed coupling with a wide range of aryl halides and triflates. The resulting N-aryl this compound can then be readily hydrolyzed under mild acidic conditions to afford the desired primary arylamine.[4]

The Core Role of this compound: An Ammonia Surrogate

This compound's effectiveness stems from its ability to mimic the reactivity of ammonia's N-H bond while being a less potent inhibitor of the palladium catalyst.[3] The bulky diphenylmethylidene group sterically shields the nitrogen atom, modulating its coordination to the palladium center and facilitating the desired catalytic cycle.

The overall synthetic strategy involves a two-step sequence:

-

Palladium-Catalyzed C-N Coupling: An aryl halide (or triflate) is coupled with this compound in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction forms an N-(diphenylmethylene)arylamine intermediate.

-

Hydrolysis: The intermediate imine is treated with a mild acid to cleave the C=N bond, liberating the primary arylamine and benzophenone as a byproduct.[4]

This two-step approach provides a robust and general method for the synthesis of primary anilines that would be difficult to access directly.

Mechanistic Overview of the Catalytic Cycle

The Buchwald-Hartwig amination with this compound proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.[1] The key steps are illustrated below:

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination with this compound.

Description of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: this compound coordinates to the palladium center. A base then deprotonates the imine to form a palladium amido complex.

-

Reductive Elimination: The aryl group and the imino group on the palladium center couple and are eliminated from the metal, forming the N-aryl this compound product and regenerating the Pd(0) catalyst for the next cycle.[1]

Experimental Protocols

The following sections provide detailed, generalized experimental protocols for the palladium-catalyzed coupling of aryl halides with this compound and the subsequent hydrolysis of the resulting N-aryl imine.

General Procedure for the Buchwald-Hartwig Amination of Aryl Halides with this compound

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)

-

Phosphine ligand (e.g., BINAP, XPhos, SPhos; 0.04 mmol, 4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 mmol)

-

Anhydrous toluene (B28343) or dioxane (5 mL)

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

-

Seal the tube with a septum and evacuate and backfill with the inert gas three times.

-

Add the anhydrous solvent via syringe, followed by the this compound.

-

Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium residues.

-

Wash the filter cake with the same solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude N-(diphenylmethylene)arylamine, which can be purified by column chromatography or used directly in the next step.

General Procedure for the Hydrolysis of N-(Diphenylmethylene)arylamines

Materials:

-

Crude N-(diphenylmethylene)arylamine (from the previous step)

-

Tetrahydrofuran (THF)

-

2 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the crude N-(diphenylmethylene)arylamine in THF.

-

Add 2 M aqueous HCl and stir the mixture vigorously at room temperature.

-

Monitor the hydrolysis by TLC until the starting imine is consumed (typically 1-4 hours).

-

Carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting crude primary arylamine can be purified by column chromatography, distillation, or recrystallization.

Quantitative Data: Substrate Scope and Yields

The use of this compound in the Buchwald-Hartwig amination is compatible with a wide range of aryl halides, including those bearing both electron-donating and electron-withdrawing groups. The following tables summarize representative yields for the two-step synthesis of primary anilines from various aryl bromides and chlorides.

Table 1: Synthesis of Primary Anilines from Aryl Bromides

| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 85 |

| 2 | 4-Bromoanisole | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 16 | 92 |

| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | NaOtBu | Dioxane | 110 | 24 | 88 |

| 4 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 20 | 78 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 100 | 18 | 90 |

Table 2: Synthesis of Primary Anilines from Aryl Chlorides

| Entry | Aryl Chloride | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 24 | 82 |

| 2 | 4-Chloroanisole | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 85 |

| 3 | 4-Chlorobenzonitrile | Pd(OAc)₂ / GPhos | NaOtBu | Toluene | 110 | 20 | 75 |

| 4 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 70 |

| 5 | 1-Chloro-4-fluorobenzene | Pd(OAc)₂ / SPhos | LHMDS | Toluene | 100 | 18 | 88 |

Yields are for the isolated primary aniline (B41778) after the two-step sequence. Conditions are representative and may vary based on the specific literature source.

Visualizations of Workflows and Relationships

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of a primary arylamine using this compound.

Figure 2: General experimental workflow for primary arylamine synthesis.

Logical Relationship of Components

This diagram illustrates the logical relationship between the key components of the Buchwald-Hartwig amination using this compound.

Figure 3: Logical relationship of reaction components.

Conclusion

This compound has proven to be an invaluable tool in modern organic synthesis, providing a reliable and practical solution to the long-standing challenge of direct primary amination in the Buchwald-Hartwig reaction. Its ability to function as a stable ammonia surrogate allows for the efficient synthesis of a diverse range of primary arylamines from readily available aryl halides and triflates. The two-step protocol, involving a palladium-catalyzed C-N coupling followed by a mild acidic hydrolysis, is highly versatile and tolerant of a wide array of functional groups. This in-depth guide has provided the core principles, detailed experimental protocols, and representative quantitative data to empower researchers and drug development professionals to effectively utilize this powerful synthetic methodology in their work. The continued development and application of such innovative synthetic strategies are crucial for advancing the fields of medicine and materials science.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Primary Amines - Wordpress [reagents.acsgcipr.org]

physical and chemical properties of diphenylmethanimine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenylmethanimine, also known as benzophenone (B1666685) imine, is a significant chemical intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides a detailed overview of its core physical and chemical properties, methodologies for its synthesis and analysis, and an exploration of its current and potential roles in drug development. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual diagrams of key processes are included to facilitate practical application and understanding.

Core Physical and Chemical Properties

Diphenylmethanimine is a clear, colorless to light yellow-brownish liquid at room temperature.[1][2][3] Its fundamental properties are summarized in the tables below, providing a consolidated view of its physical and chemical characteristics.

Table 1: General and Physical Properties of Diphenylmethanimine

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₁N | [1][3][4] |

| Molar Mass | 181.23 g/mol | [1][2][3][4] |

| Appearance | Clear, colorless to light yellow-brownish liquid | [1][2][3] |

| Melting Point | -30 °C | [1][2][4] |

| Boiling Point | 151-153 °C at 10 mmHg282 °C at 760 mmHg | [1][2][3][5] |

| Density | 1.08 g/mL at 25 °C | [1][2][4] |

| Refractive Index (n²⁰/D) | 1.618 | [1][4] |

| Flash Point | 145 °C | [1] |

| Vapor Pressure | 0.082 Pa at 20 °C | [1] |

Table 2: Solubility and Acidity of Diphenylmethanimine

| Property | Value | Source(s) |

| Water Solubility | 0.3 g/L at 25 °C | [1][6] |

| Solubility in Organic Solvents | Slightly soluble in DMSO and Ethyl Acetate.Soluble in diethyl ether. | [1][6] |

| pKa | 6.82 at 25 °C | [1] |

Experimental Protocols

Synthesis of Diphenylmethanimine

A common method for the synthesis of diphenylmethanimine is the reaction of benzophenone with an ammonia (B1221849) source. The following protocol is a composite of established methods.

Materials:

-

Benzophenone

-

Ammonia source (e.g., liquid ammonia, ammonium (B1175870) chloride)

-

Catalyst (e.g., titanium dioxide, aluminum oxide)

-

Anhydrous solvent (e.g., toluene, if not using liquid ammonia directly)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a high-pressure reactor, combine benzophenone and the chosen catalyst. If not using liquid ammonia directly, dissolve the benzophenone in an anhydrous solvent.

-

Ammonolysis: Introduce liquid ammonia into the reactor. The reaction is typically carried out at elevated temperatures (e.g., 130-140 °C) and pressures (e.g., 120-220 bar) for several hours.

-

Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ammonia. If a solvent was used, remove it under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude diphenylmethanimine.

Diagram 1: Synthesis Workflow

Caption: General workflow for the synthesis of diphenylmethanimine.

Purification by Recrystallization

For further purification, diphenylmethanimine can be recrystallized.

Materials:

-

Crude diphenylmethanimine

-

Anhydrous ethanol (B145695)

Procedure:

-

Dissolution: Dissolve the crude diphenylmethanimine in a minimal amount of hot anhydrous ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Drying: Wash the crystals with a small amount of cold ethanol and dry them under vacuum.

Spectroscopic Analysis

Table 3: Spectroscopic Data of Diphenylmethanimine

| Technique | Key Observations | Source(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.74 (s, 1H, NH), 7.60-7.39 (m, 10H, Ar-H) | [7] |

| ¹³C NMR | Expected signals for aromatic carbons and the imine carbon. | |

| FT-IR | Characteristic peaks for N-H stretching, C=N stretching, and aromatic C-H and C=C stretching. A typical imine C=N stretch appears around 1600 cm⁻¹. | [8] |

| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 181. | [9] |

Chemical Reactivity and Stability

Diphenylmethanimine is susceptible to hydrolysis in the presence of water, which can lead to the formation of benzophenone and ammonia. It should be stored under an inert atmosphere at room temperature.[1] It serves as a versatile intermediate in organic synthesis, particularly as a precursor for the synthesis of primary amines and amino acids.

Biological Activity and Drug Development Potential

Antimicrobial Activity

Schiff bases, the class of compounds to which diphenylmethanimine belongs, are known to exhibit a range of biological activities, including antibacterial and antifungal properties. While specific studies on the antimicrobial activity of diphenylmethanimine are limited, related Schiff bases derived from benzophenone have shown activity against various microorganisms. The imine or azomethine group (-C=N-) is considered crucial for their biological action.

Role in Drug Development

Diphenylmethanimine and its derivatives are valuable scaffolds in medicinal chemistry. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of diphenylmethane (B89790) have been investigated for their cardiotonic and vasodilatory effects.[10]

Diagram 2: Potential Role in Drug Discovery

Caption: Simplified workflow for drug discovery involving diphenylmethanimine.

Conclusion

Diphenylmethanimine is a foundational molecule with well-characterized physical and chemical properties. Its synthesis is achievable through established protocols, and its structure can be confirmed by standard spectroscopic techniques. While its direct biological applications are still under exploration, its role as a versatile synthetic intermediate and the known biological activities of the broader class of Schiff bases suggest significant potential for its use in the development of novel therapeutic agents. Further research into its specific interactions with biological targets and signaling pathways is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. rsc.org [rsc.org]

- 2. Frontiers | Synthesis, enzyme inhibition, and docking studies of new schiff bases of disalicylic acid methylene-based derivatives as dual-target antibacterial agents [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry-solutions.com [chemistry-solutions.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

Benzophenone Imine: A Technical Guide for Researchers

This guide provides an in-depth overview of benzophenone (B1666685) imine, a versatile reagent in organic synthesis, particularly valued as an ammonia (B1221849) surrogate. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis and subsequent use in a common cross-coupling reaction, and illustrates the process workflow.

Core Properties of Benzophenone Imine

This compound, also known as diphenylmethanimine, is a key intermediate in various organic transformations. Its utility stems from its role as a stable, easy-to-handle equivalent of ammonia, enabling the formation of primary amines.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value | References |

| CAS Number | 1013-88-3 | [1][2][3][4][5] |

| Molecular Weight | 181.23 g/mol | [1][2][3][5][6] |

| Molecular Formula | C₁₃H₁₁N | [1][5] |

| Appearance | Colorless to light-yellow liquid | [2] |

| Boiling Point | 151-153 °C at 10 mmHg | [2] |

| Density | 1.08 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.618 | [3] |

| Melting Point | -30 °C | [2] |

Key Synthetic Applications

This compound is widely recognized for its application in palladium-catalyzed Buchwald-Hartwig amination reactions to synthesize primary anilines.[1] It is also a precursor for the synthesis of nitrile ylide dimers, which are valuable in constructing heterocyclic compounds.[7] Its function as an ammonia equivalent provides a significant advantage over the direct use of ammonia, which can be challenging due to its high volatility and poor solubility in organic solvents.[8][9]

Experimental Protocol: One-Pot this compound Synthesis and Buchwald-Hartwig Amination

This section details a convenient one-pot method for the synthesis of this compound followed by its in-situ use in a Buchwald-Hartwig amination of an aryl halide. This procedure is adapted from a method developed for its efficiency and mild reaction conditions.[1]

Materials and Reagents

-

Benzophenone

-

1,1,1,3,3,3-Hexamethyldisilazane (HMDS)

-

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF), 1.0 M solution in THF

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (B28343) (anhydrous)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Schlenk tube or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure

Part 1: Synthesis of this compound

-

Vessel Preparation : A 20 mL Schlenk tube equipped with a magnetic stir bar is dried under vacuum with a heat gun and subsequently backfilled with argon gas.

-

Reagent Addition : To the prepared tube, add benzophenone (1.0 mmol, 1.0 equiv), 1,1,1,3,3,3-hexamethyldisilazane (2.0 mmol, 2.0 equiv), and tetrabutylammonium fluoride solution (0.10 mmol, 10 mol %).

-

Reaction : Stir the mixture at room temperature (25 °C) for approximately 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the formation of this compound.

Part 2: Buchwald-Hartwig Amination

-

Catalyst and Reagent Addition : To the reaction mixture containing the freshly synthesized this compound, add the aryl halide (1.2 mmol, 1.2 equiv), the palladium catalyst, the ligand, and sodium tert-butoxide under a positive pressure of argon.

-

Solvent Addition : Add anhydrous toluene to the mixture.

-

Reaction : The Schlenk tube is sealed and the mixture is heated with stirring. The reaction temperature and time will depend on the specific aryl halide and catalyst system used (e.g., 80-110 °C for 12-24 hours).

-

Workup : After the reaction is complete (as monitored by TLC or GC), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, an N-arylated this compound, is then purified by flash column chromatography on silica (B1680970) gel.[1]

-

Deprotection : The resulting N-aryl this compound can be hydrolyzed to the primary aniline (B41778) by treatment with a mild acid, such as hydroxylamine (B1172632) hydrochloride or catalytic HCl, in a suitable solvent like THF.

Process Visualization

The following diagrams illustrate the logical workflow of the described one-pot synthesis and amination process.

Caption: Workflow for the one-pot synthesis and subsequent amination reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijcrt.org [ijcrt.org]

- 5. rsc.org [rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. nbinno.com [nbinno.com]

- 8. This compound: applications as an ammonia equivalent_Chemicalbook [chemicalbook.com]

- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

The Genesis of a Versatile Reagent: An In-depth Technical Guide to the Discovery and History of Benzophenone Imine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone (B1666685) imine, a seemingly simple molecule, holds a significant place in the toolkit of synthetic organic chemists. Its utility as a protecting group for primary amines and, more critically, as a stable ammonia (B1221849) equivalent in palladium-catalyzed cross-coupling reactions, has made it an indispensable reagent in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to benzophenone imine, presenting detailed experimental protocols for key methods, a comparative analysis of their efficiencies, and a visual representation of the underlying chemical principles.

Historical Perspective: A Timeline of Discovery

The journey to efficient and reliable methods for synthesizing this compound reflects the broader evolution of synthetic organic chemistry. Early methods were often harsh and limited in scope, while modern advancements have focused on milder conditions, improved yields, and catalytic approaches.

-

Early 20th Century - The Dawn of Ketimine Synthesis: The first successful synthesis of a ketimine was reported by Charles Moureu and Georges Mignonac in 1913 . Their pioneering work involved the reaction of a Grignard reagent with a nitrile, laying the fundamental groundwork for what would become a classic method for C=N bond formation.[1]

-

Mid-20th Century - Refinements and Improvements: While the Moureu-Mignonac synthesis was a breakthrough, it had its limitations. In 1961, P. L. Pickard and T. L. Tolbert published an improved method that offered better yields and broader applicability.[1] Their modifications to the original procedure made the synthesis of ketimines, including this compound, more practical for routine laboratory use.

-

Late 20th Century - Direct Approaches and New Reagents: The latter half of the 20th century saw the exploration of more direct routes. In 1988, G. Verardo, A. G. Giumanini, and their colleagues described a method for the direct synthesis of ketimines from ketones and ammonia, offering an alternative to the organometallic-based approaches.[2]

-

21st Century - The Rise of Catalysis: The modern era of this compound synthesis is characterized by the development of mild and efficient catalytic methods. In 2019, Yuta Kondo and coworkers reported a facile synthesis using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) as a catalyst, avoiding the need for stoichiometric metal reagents or high-pressure conditions.[2][3][4][5] Concurrently, research into transition metal catalysis has led to novel approaches, such as the ruthenium-catalyzed synthesis from alkyl azides, further expanding the synthetic chemist's arsenal.

Core Synthetic Methodologies

This section details the key experimental protocols for the synthesis of this compound, providing a practical guide for laboratory application.

The Moureu-Mignonac Ketimine Synthesis (Improved by Pickard and Tolbert)

This classical approach involves the addition of a phenyl Grignard reagent to benzonitrile (B105546), followed by hydrolysis of the intermediate magnesium salt.

Reaction Mechanism:

Caption: The Moureu-Mignonac reaction mechanism.

Experimental Protocol (Pickard and Tolbert, 1961): [1]

-

Apparatus Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser protected by a calcium chloride drying tube.

-

Grignard Reagent Formation: Magnesium turnings and anhydrous diethyl ether are placed in the flask. A small amount of bromobenzene (B47551) is added to initiate the reaction. The remaining bromobenzene, dissolved in anhydrous ether, is then added dropwise to maintain a moderate reflux.

-

Addition of Benzonitrile: A solution of benzonitrile in anhydrous ether is added slowly to the freshly prepared phenylmagnesium bromide solution. The reaction mixture is then refluxed for several hours.

-

Hydrolysis: The reaction mixture is cooled, and anhydrous methanol (B129727) is added cautiously to decompose the intermediate iminomagnesium complex.

-

Workup and Purification: The mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pale yellow liquid.

Direct Synthesis from Benzophenone and Ammonia (Verardo et al., 1988)

This method provides a more direct route to this compound, avoiding the use of organometallic reagents.

Reaction Scheme:

Caption: Direct synthesis from benzophenone and ammonia.

Experimental Protocol (Verardo et al., 1988): [2]

-

Reaction Setup: Benzophenone, a catalytic amount of ammonium (B1175870) chloride, and a suitable solvent (e.g., toluene) are placed in a high-pressure autoclave.

-

Reaction with Ammonia: The autoclave is charged with anhydrous ammonia to a specific pressure.

-

Heating: The mixture is heated to a specified temperature for several hours with constant stirring.

-

Workup and Purification: After cooling, the excess ammonia is vented, and the reaction mixture is filtered. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.

TBAF-Catalyzed Synthesis from Benzophenone and Bis(trimethylsilyl)amine (Kondo et al., 2019)

This modern approach offers a mild and efficient synthesis under ambient conditions.

Reaction Workflow:

Caption: Workflow for TBAF-catalyzed synthesis.

Experimental Protocol (Kondo et al., 2019): [2][3][4][5]

-

Inert Atmosphere: A Schlenk tube equipped with a magnetic stir bar is dried under vacuum and backfilled with argon.

-

Addition of Reagents: To the flask are added benzophenone, bis(trimethylsilyl)amine, and anhydrous tetrahydrofuran (B95107) (THF).

-

Catalyst Addition: A solution of tetrabutylammonium fluoride (TBAF) in THF (1.0 M) is added.

-

Reaction: The mixture is stirred at room temperature for the specified time.

-

Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.

Quantitative Data Summary

The following tables provide a comparative overview of the quantitative data for the key synthetic methods.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Method | Key Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Moureu-Mignonac (Improved) | Benzonitrile, Phenylmagnesium Bromide | - | Diethyl Ether | Reflux | 4-6 | 61-88 | [1] |

| Direct Synthesis | Benzophenone, Ammonia | NH₄Cl | Toluene | 150-200 | 12-24 | ~90 | [2] |

| TBAF-Catalyzed | Benzophenone, Bis(trimethylsilyl)amine | TBAF | THF | Room Temp. | 6 | 97 | [2][3][4][5] |

| Ruthenium-Catalyzed | Alkyl Azide, Benzophenone | Ruthenium Complex | - | Room Temp. | - | High | N/A |

Note: The yield for the ruthenium-catalyzed reaction is reported as "high" as specific quantitative data for the synthesis of this compound was not available in the initial search results.

Conclusion

The synthesis of this compound has undergone a remarkable evolution, from the stoichiometric organometallic reactions of the early 20th century to the mild and highly efficient catalytic methods of today. Each method offers distinct advantages and disadvantages in terms of reagent availability, reaction conditions, and scalability. For researchers and professionals in drug development, a thorough understanding of these synthetic routes is crucial for the strategic design and execution of synthetic campaigns that rely on this versatile building block. The continued development of novel catalytic systems promises to further enhance the accessibility and utility of this compound in the years to come.

References

Spectroscopic Data of Benzophenone Imine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzophenone (B1666685) imine (C₁₃H₁₁N), a key intermediate in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Molecular Structure and Spectroscopic Overview

Benzophenone imine, also known as diphenylmethanimine, possesses a central carbon-nitrogen double bond (imine) flanked by two phenyl rings. This structure gives rise to a unique spectroscopic fingerprint, which is invaluable for its unambiguous identification. The following sections provide a detailed analysis of its ¹H NMR, ¹³C NMR, IR, and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the aromatic protons and carbons, as well as the characteristic imine carbon.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 8.0 ppm, and a broad singlet corresponding to the N-H proton.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.72 | br s | 1H | N-H |

| ~7.58 | br s | 4H | Aromatic H |

| ~7.49-7.46 | m | 2H | Aromatic H |

| ~7.44-7.41 | m | 4H | Aromatic H |

Table 1: ¹H NMR data for this compound in CDCl₃ at 500 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum shows several signals for the aromatic carbons and a highly deshielded signal for the imine carbon.

| Chemical Shift (δ) ppm | Assignment |

| ~177.60 | C=N (Imine Carbon) |

| ~139.87 | Aromatic C |

| ~137.89 | Aromatic C |

| ~129.99 | Aromatic C |

| ~129.58 | Aromatic C |

| ~128.76 | Aromatic C |

| ~127.86 | Aromatic C |

| ~127.14 | Aromatic C |

Table 2: ¹³C NMR data for this compound in CDCl₃ at 125 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands for the N-H and C=N bonds, as well as absorptions typical for aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3220 | Medium | N-H stretch |

| ~1625 | Strong | C=N stretch (Imine) |

| ~3050-3080 | Medium | Aromatic C-H stretch |

| ~1570-1600 | Medium-Strong | Aromatic C=C stretch |

| ~690-770 | Strong | Aromatic C-H bend (out-of-plane) |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity | Assignment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 180 | Highest | [M-H]⁺ |

| 104 | High | [C₆H₅CN]⁺ or [C₇H₆N]⁺ |

| 77 | Medium | [C₆H₅]⁺ (Phenyl cation) |

Table 4: Key mass spectral data for this compound.[2]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.

NMR Spectroscopy Protocol

Sample Preparation:

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[3]

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

For quantitative measurements, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Data Acquisition:

-

Instrument: A 300 MHz or 500 MHz NMR spectrometer is typically used.[4]

-

¹H NMR:

-

¹³C NMR:

IR Spectroscopy Protocol

Sample Preparation (ATR Method):

-

Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR attachment.[4]

-

Record the spectrum over a range of 4000-400 cm⁻¹.[4]

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

Collect a sufficient number of scans (e.g., 16-32) for the sample spectrum and ratio it against the background spectrum.

Mass Spectrometry Protocol

Sample Preparation (for GC-MS):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The typical concentration should be around 1 mg/mL.

-

Filter the solution if any solid particles are present.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV is commonly used.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of this compound.

-

MS Conditions: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).

Logical Relationships in Spectroscopic Analysis

The following diagrams illustrate the workflow and the interconnectedness of the information obtained from different spectroscopic techniques for the comprehensive characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Unnatural Amino Acids Using Benzophenone Imine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of unnatural α-amino acids is a cornerstone of modern medicinal chemistry and drug development. These non-proteinogenic amino acids, when incorporated into peptides or used as standalone chiral building blocks, can impart unique structural and functional properties, leading to enhanced metabolic stability, increased potency, and novel pharmacological activities. One of the most robust and widely adopted methods for the asymmetric synthesis of these valuable compounds is the O'Donnell amino acid synthesis, which utilizes benzophenone (B1666685) imine-protected glycine (B1666218) esters.

This methodology relies on the alkylation of a glycine enolate equivalent, where the benzophenone imine serves a dual role: it protects the amine functionality and activates the α-protons, facilitating their abstraction under basic conditions to form a nucleophilic enolate. The subsequent alkylation of this enolate with a variety of electrophiles, often under phase-transfer catalysis (PTC) conditions with a chiral catalyst, allows for the stereoselective installation of a wide range of side chains. The final deprotection of the imine and ester groups yields the desired unnatural α-amino acid.

These application notes provide a detailed overview of the synthesis of unnatural amino acids using this compound, including comprehensive experimental protocols and a summary of representative results.

Reaction Principle and Workflow

The overall synthetic strategy can be broken down into three key stages:

-

Formation of the this compound of a Glycine Ester: Glycine alkyl ester is condensed with benzophenone to form the stable Schiff base. The choice of alkyl ester (e.g., ethyl, tert-butyl) can influence reactivity and deprotection conditions.[1][2]

-

Alkylation of the this compound: The Schiff base is deprotonated at the α-carbon using a base to form an enolate. This enolate is then reacted with an alkylating agent (e.g., alkyl halide). For asymmetric synthesis, this step is performed in the presence of a chiral phase-transfer catalyst.[1][2]

-

Deprotection: The this compound and the ester group are hydrolyzed, typically under acidic conditions, to yield the free unnatural α-amino acid.[3]

References

detailed protocol for benzophenone imine synthesis via Grignard reaction

Application Notes and Protocols

Topic: Detailed Protocol for Benzophenone (B1666685) Imine Synthesis via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzophenone imine, (C₆H₅)₂C=NH, is a crucial intermediate in organic synthesis. It serves as a protective group for primary amines and as an ammonia (B1221849) equivalent in carbon-nitrogen bond-forming reactions, such as the Buchwald-Hartwig amination.[1][2] One of the most common and effective methods for its preparation is the Moureu-Mignonac ketimine synthesis, which involves the reaction of a Grignard reagent with a nitrile.[1][3] This protocol details the synthesis of this compound through the addition of phenylmagnesium bromide to benzonitrile (B105546), followed by careful hydrolysis.[1][3][4][5]

Experimental Data

The following table summarizes the quantitative data for the synthesis of this compound.

| Reagent/Parameter | Value | Notes |

| Reactants | ||

| Magnesium Turnings | 0.58 g (24 mmol) | Activated prior to use. |

| Bromobenzene (B47551) | 2.0 mL (19 mmol) | |

| Benzonitrile | 2.06 mL (20 mmol) | |

| Iodine | 1 crystal | Used as an initiator for the Grignard reaction. |

| Solvents | ||

| Anhydrous Diethyl Ether | ~150 mL | Used for Grignard reagent preparation and reaction. |

| Anhydrous Methanol (B129727) | 120 mL | Used for hydrolysis of the intermediate. |

| Petroleum Ether | As required | Used for column chromatography. |

| Reaction Conditions | ||